Yunaconitina

Descripción general

Descripción

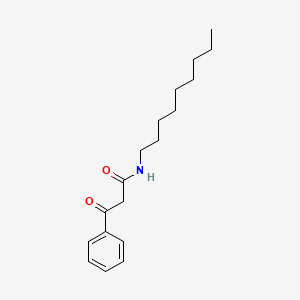

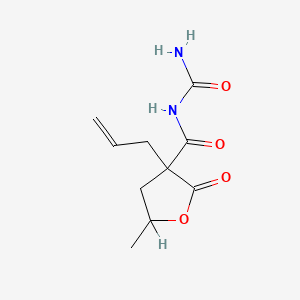

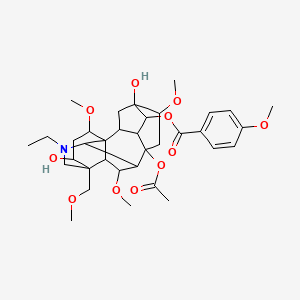

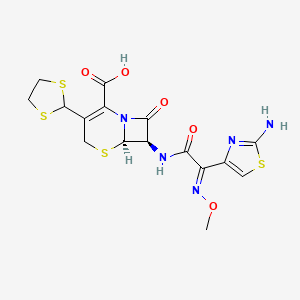

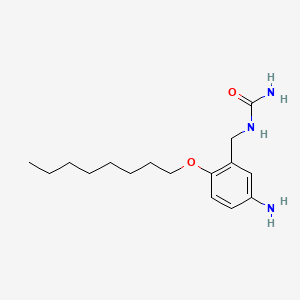

Yunaconitine is a diterpenoid alkaloid found in Aconitum plants . It is not only highly toxic but also biologically active . The molecular formula of Yunaconitine is C35H49NO11 .

Synthesis Analysis

Yunaconitine is synthesized in Aconitum plants. The putative genes involved in diterpenoid alkaloids biosynthesis in A. vilmorinianum roots were revealed by transcriptome sequencing . A team has attempted to convert Yunaconitine into Crassicauline A, another diterpenoid alkaloid, through a two-step process involving dehydration reaction and hydrogen reduction .Molecular Structure Analysis

The molecular structure of Yunaconitine is complex, with 14 defined stereocenters . It has a similar skeleton to Crassicauline A, with the only difference being that Yunaconitine contains a α-hydroxyl group at C-3 .Chemical Reactions Analysis

Yunaconitine can be transformed into Dehydroyunaconitine through a dehydration reaction . It’s also noted that rats demonstrated much more in vitro hydroxylation than humans did .Physical And Chemical Properties Analysis

Yunaconitine has an average mass of 659.764 Da and a monoisotopic mass of 659.330566 Da . More detailed physical and chemical properties can be found in its Material Safety Data Sheet .Aplicaciones Científicas De Investigación

Síntesis de Crassicaulina A

Yunaconitina se ha utilizado en la síntesis parcial de Crassicaulina A . El proceso implica una reacción de deshidratación para transformar this compound en Dehidrothis compound, seguida de una reducción de hidrógeno para obtener Crassicaulina A . Este método es más adecuado para aplicaciones de producción y es más conciso, con un costo menor y un rendimiento más alto .

Propiedades Antiinflamatorias y Analgésicas

This compound, como un alcaloide diterpénico diester C-19, se ha encontrado que tiene efectos antiinflamatorios, analgésicos, sedantes, antipiréticos y antineoplásicos . Estas propiedades la convierten en un candidato potencial para el desarrollo de nuevos agentes terapéuticos.

Análisis de Toxicidad

This compound es un alcaloide de acónito altamente tóxico . Su toxicidad se ha estudiado ampliamente, y se ha encontrado en la orina de pacientes con envenenamiento por acónito . Esto lo convierte en un compuesto valioso para estudiar los efectos y mecanismos del envenenamiento por acónito.

Quelación Metálica

This compound actúa como un quelante metálico, inhibiendo la formación del complejo ferrozina-Fe 2+ . Esta propiedad podría ser útil en el desarrollo de nuevos tratamientos para enfermedades relacionadas con el desequilibrio de iones metálicos.

Actividad Antibacteriana

This compound se ha encontrado que es activa contra E. coli y B. subtilis . Esto sugiere posibles aplicaciones en el desarrollo de nuevos agentes antibacterianos.

Uso en Tratamiento Clínico

Crassicaulina A, que se puede sintetizar a partir de this compound, se ha utilizado ampliamente en el tratamiento clínico durante más de 30 años en China . Se utiliza en el tratamiento de la artritis reumatoide, la osteoartritis, el dolor neuropático y crónico .

Safety and Hazards

Direcciones Futuras

The future research directions of Yunaconitine could involve further understanding of its specific action mechanism and exploring potential novel applications of Yunaconitine derivatives in the biomedical field . Additionally, the development of more effective and safer synthesis methods could also be a focus .

Mecanismo De Acción

Target of Action

Yunaconitine, also known as Guayewuanine B, is a highly toxic aconitum alkaloid . The primary targets of Yunaconitine are the voltage-dependent Na+ channels and the delayed rectifier K+ current . These channels play a crucial role in the transmission of nerve impulses in neurons and muscle cells.

Mode of Action

Yunaconitine acts as an antagonist to the voltage-dependent Na+ channels and blocks the delayed rectifier K+ current . By inhibiting these channels, Yunaconitine disrupts the normal flow of ions across the cell membrane, leading to alterations in the electrical activity of the cell. This disruption can result in a variety of effects, depending on the specific type of cell and the physiological context.

Pharmacokinetics

Yunaconitine is administered to mice orally at 2 mg/kg and intravenously at 0.05 mg/kg . The bioavailability of Yunaconitine was found to be 27.4% . The compound is metabolized in the liver, primarily by the CYP3A4 enzyme . The metabolites of Yunaconitine are then excreted in the urine .

Result of Action

The molecular and cellular effects of Yunaconitine’s action are largely due to its disruption of normal ion channel activity. This can lead to a variety of effects, including alterations in nerve impulse transmission, muscle contraction, and other cellular processes. The compound’s high toxicity is likely due to these widespread effects on cellular function .

Análisis Bioquímico

Cellular Effects

Yunaconitine has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Yunaconitine’s action is complex and involves several steps. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Yunaconitine change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of Yunaconitine vary with different dosages in animal models. It has been administered to mice orally at 2 mg/kg and intravenously at 0.05 mg/kg .

Metabolic Pathways

Yunaconitine is involved in several metabolic pathways. It interacts with various enzymes and cofactors

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of Yunaconitine can be achieved through a multistep process involving the conversion of various starting materials to the final product. The key steps involve the construction of the aconitine skeleton through a series of cyclization reactions, followed by the introduction of the unsaturated side chain and the formation of the C20-C8 bond.", "Starting Materials": [ "Benzoyl chloride", "Methylamine", "Ethyl acetoacetate", "Benzaldehyde", "Acetone", "Methyl iodide", "Ethylmagnesium bromide", "Propargyl bromide", "Benzyl bromide", "Acetic anhydride", "Sodium borohydride", "Sodium cyanoborohydride", "Sodium hydroxide", "Acetonitrile", "Chloroform", "Methanol", "Hexane" ], "Reaction": [ "Step 1: Synthesis of benzoylmethylamine by reacting benzoyl chloride with methylamine in methanol", "Step 2: Synthesis of diester intermediate by reacting benzoylmethylamine with ethyl acetoacetate in the presence of sodium hydroxide", "Step 3: Synthesis of dihydropyrrole intermediate by cyclization of the diester intermediate with sodium borohydride in the presence of acetic anhydride", "Step 4: Synthesis of aconitine intermediate by cyclization of the dihydropyrrole intermediate with benzaldehyde and acetone in the presence of sodium hydroxide", "Step 5: Synthesis of yunaconitine by introducing the unsaturated side chain through a series of reactions involving the formation of a propargyl intermediate, followed by the introduction of the benzyl group and the formation of the C20-C8 bond" ] } | |

| 70578-24-4 | |

Fórmula molecular |

C35H49NO11 |

Peso molecular |

659.8 g/mol |

Nombre IUPAC |

[(2R,3R,5S,6S,8R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate |

InChI |

InChI=1S/C35H49NO11/c1-8-36-16-32(17-41-3)22(38)13-23(43-5)35-21-14-33(40)24(44-6)15-34(47-18(2)37,26(29(35)36)27(45-7)28(32)35)25(21)30(33)46-31(39)19-9-11-20(42-4)12-10-19/h9-12,21-30,38,40H,8,13-17H2,1-7H3/t21-,22-,23+,24+,25-,26?,27+,28-,29?,30?,32+,33+,34-,35?/m1/s1 |

Clave InChI |

LLEMSCWAKNQHHA-TYPGWQRDSA-N |

SMILES isomérico |

CCN1C[C@@]2([C@@H](C[C@@H](C34[C@@H]2[C@H](C(C31)[C@]5(C[C@@H]([C@]6(C[C@@H]4[C@@H]5C6OC(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C)OC)OC)O)COC |

SMILES |

CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C)OC)OC)O)COC |

SMILES canónico |

CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C)OC)OC)O)COC |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Yunaconitine; Guayewuanine B. |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Yunaconitine primarily acts on voltage-gated sodium channels (VGSCs) in excitable tissues like nerves and muscles. [, ] It binds to these channels, preventing them from closing properly and leading to persistent sodium influx. [, , , ] This disruption of normal nerve impulse transmission results in various physiological effects. [, , , ]

A: Yunaconitine has a molecular formula of C39H51NO11 and a molecular weight of 705.82 g/mol. [, , ]

A: Yes, spectroscopic data like NMR (1H and 13C), IR, UV, and Mass Spectrometry have been crucial in elucidating its structure and identifying it in various plant sources. [, , , , , , ] These spectroscopic techniques provide valuable information about the functional groups and overall structure of the molecule.

A: While specific studies focusing on Yunaconitine's stability under various conditions are limited in the provided papers, its inherent instability is known. [, ] Factors like temperature, humidity, and exposure to light can potentially degrade Yunaconitine. [, ] Further research is needed to fully understand its stability profile and develop appropriate storage and handling protocols.

ANone: The provided research papers primarily focus on Yunaconitine's biological activity and analytical methods for its detection and quantification. There is no information regarding its catalytic properties or applications in chemical reactions.

A: Yes, QSAR studies have been performed to investigate the relationship between the structure of Yunaconitine and related alkaloids with their toxicity. [] These analyses have revealed correlations between specific structural features and the lethal dose (LD50) of these compounds. [] These findings contribute to a better understanding of the structural determinants of toxicity within this class of alkaloids.

A: Research indicates that the presence of specific functional groups in Yunaconitine, such as the tertiary amine in ring A, the acetoxyl or ethoxyl group at C-8, the aromatic ester at C-14, and the saturation state of ring D, are crucial for its analgesic activity. [] Modifications to these groups can significantly alter its potency and potentially lead to the development of analogs with improved pharmacological profiles. [, ]

A: Yunaconitine is a highly toxic substance. [, , ] Its use raises significant safety concerns due to its potential to cause severe adverse effects, including cardiac arrhythmias and even death. [, , ] Strict adherence to safety regulations and guidelines is paramount when handling and studying this compound.

ANone: The provided research papers do not contain information regarding resistance mechanisms associated with Yunaconitine.

ANone: Research on specific biomarkers related to Yunaconitine's efficacy or adverse effects is currently limited in the provided papers. Further investigation is needed to identify potential biomarkers that could aid in predicting individual responses to Yunaconitine and monitoring its potential toxicity.

A: ** Several analytical techniques are employed for the detection and quantification of Yunaconitine, including:* High-Performance Liquid Chromatography (HPLC): [, , , ] This method is widely used due to its high sensitivity and ability to separate and quantify Yunaconitine in complex mixtures.* Ultra High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): [, ] This advanced technique offers even greater sensitivity and specificity, allowing for the detection of trace amounts of Yunaconitine in various matrices.* Thin-Layer Chromatography (TLC):** [, ] While less sensitive than HPLC or UHPLC-MS/MS, TLC provides a rapid and cost-effective method for the preliminary screening and identification of Yunaconitine.

ANone: The provided research papers do not discuss the environmental impact or degradation of Yunaconitine.

ANone: The provided research papers do not provide specific details on the dissolution and solubility of Yunaconitine.

A: Researchers have validated analytical methods for Yunaconitine determination to ensure their reliability and accuracy. [, , , ] These validation procedures typically involve assessing parameters such as linearity, precision, accuracy, recovery, and stability. [, , , ] Rigorous validation is essential for generating reliable and reproducible data in Yunaconitine research.

ANone: While the provided research papers don't specifically address quality control measures for Yunaconitine, implementing robust quality control protocols is critical, especially given its toxicity. Standardizing extraction procedures, characterizing botanical materials, and establishing well-defined analytical methods are essential for ensuring the quality, safety, and efficacy of any Yunaconitine-containing products.

ANone: The provided research papers do not offer information on immunogenicity, drug transporter interactions, drug-metabolizing enzyme interactions, biocompatibility, alternatives, recycling, or research infrastructure related to Yunaconitine.

A: Yunaconitine was first isolated in 1955 from various Aconitum species in China. [, ] Since then, research has focused on:

- Structural elucidation: Determining its complete chemical structure using various spectroscopic methods. [, , ]

- Analgesic and anti-inflammatory activity: Demonstrating its potent effects in animal models. [, , ]

- Toxicity and safety: Investigating its toxicity profile and mechanisms of action. [, , ]

- Analytical method development: Developing and validating sensitive and specific methods for its detection and quantification. [, , , ]

ANone: Research on Yunaconitine involves collaboration between various disciplines, including:

- Chemistry: For the isolation, purification, structural characterization, and synthesis of novel analogs. [, , , , , , , , ]

- Pharmacology: To understand its mechanisms of action, pharmacological effects, and potential therapeutic applications. [, , , ]

- Toxicology: To investigate its toxicity profile, mechanisms of toxicity, and potential long-term effects. [, , ]

- Analytical chemistry: For developing sensitive and reliable methods to detect and quantify Yunaconitine in biological and plant samples. [, , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z,5Z)-3-methoxy-5-pyrrol-2-ylidene-2-[(5-undecyl-1H-pyrrol-2-yl)methylidene]pyrrole](/img/structure/B1683453.png)

![(1R,2S)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1683458.png)